2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol
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Overview
Description
2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol: is a chemical compound with the following properties:
Chemical Formula: C₁₅H₁₅N₅O
Molecular Weight: 281.31 g/mol
CAS Number: 332074-12-1
IUPAC Name: 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
Preparation Methods
Synthetic Routes:: The synthesis of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol involves several steps
Quinazoline Formation: Start with 4,8-dimethylquinazoline-2-amine as the precursor. React it with an appropriate reagent (e.g., acetic anhydride) to form the quinazoline ring.
Pyrimidinone Formation: Next, introduce a methyl group at the 6-position of the quinazoline ring. This can be achieved through various methods, such as alkylation or cyclization.
Hydroxylation: Finally, hydroxylate the pyrimidinone ring at the 4-position to obtain this compound.
Industrial Production:: Industrial-scale production methods may involve high-yield processes, optimization of reaction conditions, and purification steps. specific details are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol.
Substitution: Substitution reactions at different positions of the quinazoline and pyrimidinone rings are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Scientific Research Applications
2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol is distinct, it shares similarities with related quinazoline and pyrimidinone derivatives. Notable compounds include:
- Compound A: Mention key features.
- Compound B: Highlight differences.
Properties
Molecular Formula |
C18H15N5O |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O/c1-10-6-5-8-12-11(2)19-17(21-15(10)12)23-18-20-14-9-4-3-7-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
LJXBEQRBBIKKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC4=CC=CC=C4C(=O)N3)C |
Origin of Product |
United States |
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